molecular formula C18H30N2O2S B5604573 (3S)-1-[2,5-dimethoxy-4-(methylthio)benzyl]-N,N-dimethylazepan-3-amine

(3S)-1-[2,5-dimethoxy-4-(methylthio)benzyl]-N,N-dimethylazepan-3-amine

Cat. No. B5604573
M. Wt: 338.5 g/mol
InChI Key: KGYQJADFLVMXQE-HNNXBMFYSA-N
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Description

Synthesis Analysis

Synthetic methodologies for compounds with similar structures involve diverse strategies to construct the molecular framework efficiently. For example, the synthesis of novel substituted 1,3-thiazolidin-4-ones from chloral and substituted anilines showcases a method that could be analogous to the synthesis of complex amines. This process includes the formation of imines followed by their treatment with thioglycolic acid, demonstrating the adaptability and creativity in synthetic organic chemistry (R. Issac & J. Tierney, 1996).

Molecular Structure Analysis

The molecular structure of complex amines can be elucidated using high-resolution spectroscopic methods and computational chemistry. Ab initio calculations, alongside NMR spectroscopy, play a pivotal role in understanding the conformation and electronic structure of such molecules, providing insights into their reactivity and interactions with biological targets.

Chemical Reactions and Properties

Chemical reactions involving complex amines often require specific conditions to proceed efficiently. For example, the catalytic synthesis of polyoxymethylene dimethyl ethers highlights the importance of catalyst selection in facilitating desired reactions and achieving selectivity for specific products. This is pertinent for designing reactions involving complex amines, where selectivity and efficiency are crucial (Christophe J. Baranowski, Ali M. Bahmanpour, & O. Kröcher, 2017).

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, solubility, and stability, are fundamental for determining its application range. While specific data on "(3S)-1-[2,5-dimethoxy-4-(methylthio)benzyl]-N,N-dimethylazepan-3-amine" are not available, similar complex amines' properties can be inferred through analytical techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Chemical Properties Analysis

Understanding the chemical properties, including acidity/basicity, reactivity towards nucleophiles/electrophiles, and redox characteristics, is crucial for predicting the behavior of complex amines in various environments and reactions. Studies on the synthetic utilities of compounds like o-phenylenediamines offer insights into the reactivity patterns that might be relevant for analyzing "this compound" (M. Ibrahim, 2011).

properties

IUPAC Name

(3S)-1-[(2,5-dimethoxy-4-methylsulfanylphenyl)methyl]-N,N-dimethylazepan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O2S/c1-19(2)15-8-6-7-9-20(13-15)12-14-10-17(22-4)18(23-5)11-16(14)21-3/h10-11,15H,6-9,12-13H2,1-5H3/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYQJADFLVMXQE-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCN(C1)CC2=CC(=C(C=C2OC)SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1CCCCN(C1)CC2=CC(=C(C=C2OC)SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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